

A-485 validation in lymphoma vs prostate cancer models

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Compound Focus: A-485

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Comparative Summary of A-485 Findings

The table below summarizes the key findings and supporting data for **A-485** in Diffuse Large B-Cell Lymphoma (DLBCL) and prostate cancer models.

Feature	Validation in DLBCL Models	Validation in Prostate Cancer Models
Key Findings	Potent anti-tumor effects as monotherapy and synergistic effect with XPO1 inhibitor KPT8602 [1]. Synthetic lethality in CREBBP/EP300-mutant models [2].	Potent anti-proliferative activity in AR-positive prostate cancer; inhibits AR transcriptional program [3].
In Vitro Models	TMD8, OCI-LY7, U2932, OCI-LY3, and Pfeiffer cell lines [1]. RC-K8 cell line (ABC-like DLBCL) [2].	Prostate adenocarcinoma PC-3 cells; broad panel of 124 cancer cell lines [3].
In Vivo Models	OCI-LY7 xenograft model in NSG mice [1].	Castration-resistant xenograft model [3].
Potency (IC₅₀/EC₅₀)	Cell viability significantly reduced [1]. H3K27Ac reduced (EC ₅₀ = 73 nM in PC-3 cells) [3].	p300 HAT domain inhibition (IC ₅₀ = 9.8 nM); CBP HAT domain inhibition (IC ₅₀ = 2.6 nM) [3].

Feature	Validation in DLBCL Models	Validation in Prostate Cancer Models
Key Pathways Affected	Inhibition of MYC and E2F1 pathways [1]. Dependency on CREBBP in EP300-truncated cells [2].	Inhibition of AR transcriptional program; reduction of H3K27Ac and H3K18Ac [3].
Primary Mechanisms	EP300 inhibition via its conserved HAT domain, reducing H3K27Ac levels [1]. Synthetic lethal interaction between CREBBP and EP300 [2].	Competitive inhibition of acetyl-CoA binding to the p300/CBP HAT domain [3].

Detailed Experimental Protocols

The methodologies from key studies provide a template for validating **A-485**'s activity.

In Vitro Functional Assays

The following assays are commonly used to establish the baseline efficacy and mechanism of **A-485**:

- **Cell Viability Assay (CCK-8):** DLBCL cells were cultured in 96-well plates and treated with serial dilutions of **A-485**. After 72 hours, cell viability was evaluated using the CCK-8 assay according to standard protocols [1].
- **Proliferation, Cell Cycle, and Apoptosis Analysis:**
 - **EdU Assay:** Cells were incubated with 10 μ M EdU for 2 hours to evaluate cell proliferation. The proportion of proliferating cells was quantified by flow cytometry [1].
 - **Cell Cycle Analysis:** Cells were fixed, treated with RNase A, and stained with propidium iodide (PI). DNA content was analyzed by flow cytometry to determine cell cycle distribution [1].
 - **Apoptosis Analysis:** Assessed using an Annexin V-PE/7-AAD Apoptosis Detection Kit. After staining, apoptotic cells were quantified using flow cytometry [1].
- **Western Blotting:** Cells were treated with **A-485** (e.g., 250 nM or 500 nM for 72 hours). Proteins were extracted, separated by SDS-PAGE, and transferred to PVDF membranes. Membranes were incubated with primary antibodies (e.g., against H3K27Ac) and detected using chemiluminescence [1].
- **Cellular Target Engagement (High-Content Microscopy):** PC-3 cells were treated with **A-485** for 3 hours. A dose-dependent decrease in H3K27Ac (EC_{50} = 73 nM) was observed, without affecting other marks like H3K9Ac, confirming selective cellular activity [3].

In Vivo Efficacy Studies

- **DLBCL Xenograft Model:** Female athymic NSG mice (6–8 weeks old) were housed in a specific pathogen-free (SPF) environment. A total of 1.0×10^7 OCI-LY7 cells were subcutaneously injected. Tumor growth was monitored by measuring tumor size, and tumor volume was calculated. The combination of **A-485** with the XPO1 inhibitor KPT8602 was evaluated for enhanced tumor suppression [1].
- **Prostate Cancer Xenograft Model:** A castration-resistant xenograft model was used to demonstrate that **A-485** inhibited tumor growth *in vivo* [3].

Structural and Mechanistic Studies

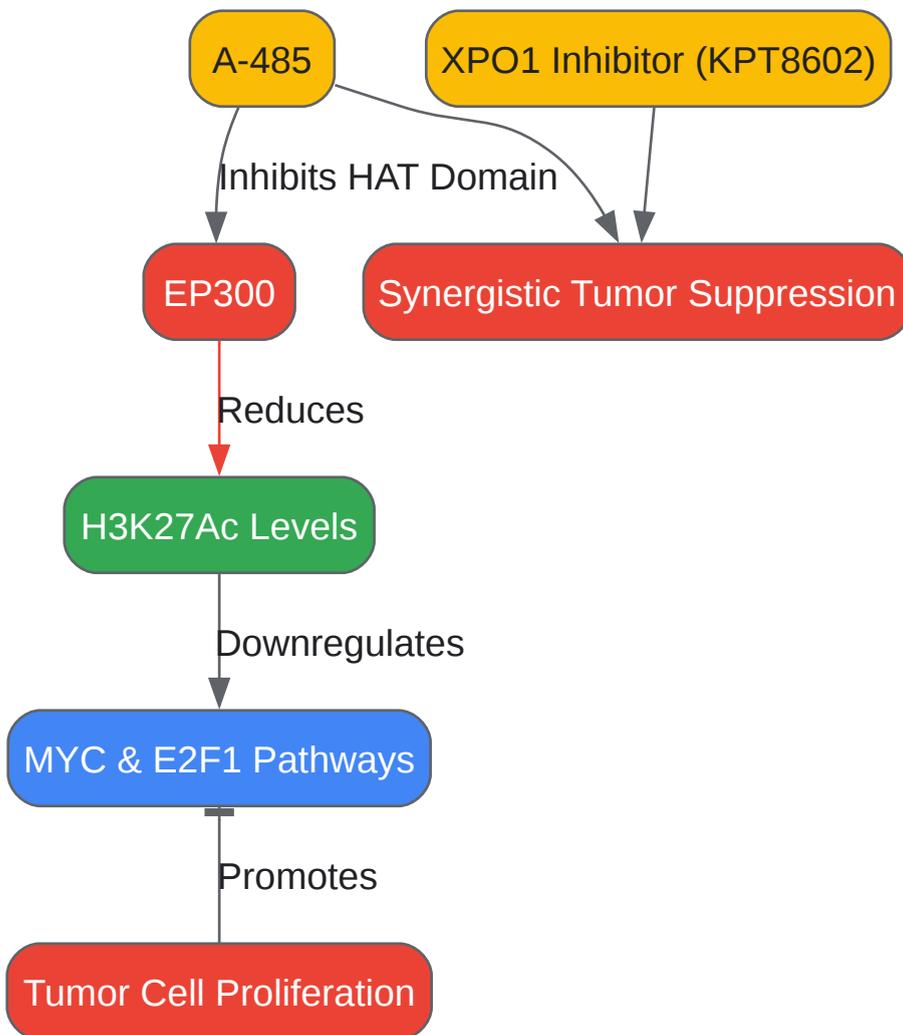
- **X-ray Crystallography:** The binding mode of **A-485** was definitively established by determining the X-ray crystal structure of the human p300 HAT domain in complex with **A-485** at a high resolution of 1.95 Å. This confirmed that **A-485** binds competitively in the acetyl-CoA binding pocket [3].
- **Enzymatic Activity (TR-FRET):** A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring acetylation of a biotinylated histone H4 peptide was used. **A-485** inhibited the activity of the p300-BHC domain ($IC_{50} = 9.8$ nM) and CBP-BHC ($IC_{50} = 2.6$ nM) [3].

Signaling Pathways & Synthetic Lethality

The diagrams below illustrate the key mechanistic pathways through which **A-485** exerts its effects.

A-485 Mechanism of Action in DLBCL

This diagram shows the proposed mechanism by which **A-485**, alone and in combination, inhibits DLBCL progression.

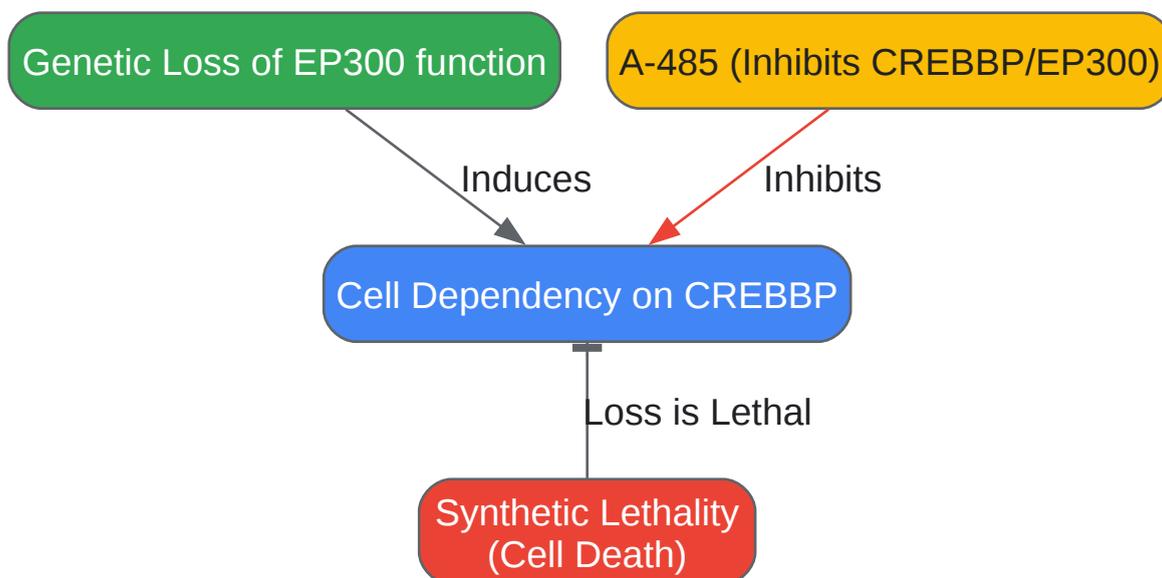


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A-485 inhibits the histone acetyltransferase (HAT) domain of EP300, leading to a reduction in the epigenetic mark H3K27Ac. This downregulates key oncogenic pathways like MYC and E2F1, ultimately inhibiting tumor cell proliferation. Research shows a synergistic effect when A-485 is combined with the XPO1 inhibitor KPT8602 [1].

Synthetic Lethal Interaction in Lymphoma

This diagram illustrates the synthetic lethal interaction between the genes CREBBP and EP300, which represents a therapeutic opportunity in specific lymphomas.



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In certain DLBCL cases (e.g., the RC-K8 cell line), a genetic alteration truncates EP300, making the cancer cells dependent on its paralog, CREBBP. In this context, pharmacological inhibition of the remaining HAT function (of both CREBBP and the truncated EP300) by **A-485** creates a synthetic lethal interaction, leading to selective cell death. This identifies a druggable vulnerability for lymphomas with mutations in these genes [2].

Interpretation for Research Applications

The data indicates that **A-485** is a potent and mechanistically validated tool for probing EP300/CBP biology. Its application, however, may be justified on different grounds in the two cancer types:

- In **prostate cancer**, the primary driver for **A-485**'s use is its direct and potent antagonism of the androgen receptor transcriptional program, a key oncogenic pathway [3].
- In **lymphoma**, two compelling rationales exist: first, as a monotherapy or combination agent targeting shared oncogenic pathways like MYC [1]; and second, as a precision medicine approach targeting a specific synthetic lethal vulnerability in CREBBP- or EP300-mutated tumors [2].

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